Cas no 82964-91-8 (4-(Methylsulfonyl)benzenesulfonyl chloride)

4-(Methylsulfonyl)benzenesulfonyl chloride structure
82964-91-8 structure
Nombre del producto:4-(Methylsulfonyl)benzenesulfonyl chloride
Número CAS:82964-91-8
MF:C7H7ClO4S2
Megavatios:254.711078882217
MDL:MFCD00216486
CID:90840
PubChem ID:2735182

4-(Methylsulfonyl)benzenesulfonyl chloride Propiedades químicas y físicas

Nombre e identificación

    • 4-(Methylsulfonyl)benzene-1-sulfonyl chloride
    • 4-(Methylsulfonyl)benzenesulfonyl chloride
    • 4-(methylsulfonyl)benzenesulfonyl
    • 4-(Methylsulphonyl)benzenesulphonyl chloride
    • 4-METHYLSULFONYLBENZENESULFONYL CHLORIDE
    • 4-(methylsulphonyl)phenylsulphonyl chloride
    • 4-methanesulfonylbenzenesulfonyl chloride
    • 4-methanesulphonylbenzenesulphonyl chloride
    • 4-methylsulfinylbenzenesulfonyl chloride
    • 4-(Methylsulfonyl)benzenesulfonyl chloride (ACI)
    • 4-(Methylsulfonyl)phenylsulfonyl chloride
    • p-(Methanesulfonyl)benzenesulfonyl chloride
    • PS-10871
    • 4-methylsulfonylbenzene-sulfonyl chloride
    • 4-(methylsulfonyl)-benzenesulfonyl chloride
    • 4-(Methylsulfonyl)benzene-1-sulfonylchloride
    • 4-Methanesulfonyl-benzenesulfonyl chloride
    • A840479
    • 4-methanesulfonyl benzenesulfonyl chloride
    • CS-0103672
    • 4-(Methylsulfonyl)benzenesulfonyl chloride, 97%
    • 4-methanesulfonylbenzene-1-sulfonyl chloride
    • 4-(methylsulfonyl)-benzene-1-sulfonyl chloride
    • Z235348117
    • XYLAZINEHYDROCHLORIDE
    • MFCD00216486
    • FT-0628863
    • SCHEMBL230747
    • EN300-27864
    • AT12040
    • 82964-91-8
    • 4-(Methanesulfonyl)benzene-1-sulfonyl chloride
    • DTXSID80370617
    • AKOS000131947
    • 4-(methyl-sulphonyl)benzenesulphonyl chloride
    • J-200072
    • TYJOQICPGZGYDT-UHFFFAOYSA-N
    • 4-methylsulfonylbenzenesulfonylchloride
    • DB-030264
    • MDL: MFCD00216486
    • Renchi: 1S/C7H7ClO4S2/c1-13(9,10)6-2-4-7(5-3-6)14(8,11)12/h2-5H,1H3
    • Clave inchi: TYJOQICPGZGYDT-UHFFFAOYSA-N
    • Sonrisas: O=S(C1C=CC(S(C)(=O)=O)=CC=1)(Cl)=O

Atributos calculados

  • Calidad precisa: 253.94700
  • Masa isotópica única: 253.947
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 4
  • Recuento de átomos pesados: 14
  • Cuenta de enlace giratorio: 2
  • Complejidad: 378
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: nothing
  • Superficie del Polo topológico: 85A^2
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Color / forma: White powder
  • Denso: 1.4936 (estimate)
  • Punto de fusión: 165-169 °C (lit.)
  • Punto de ebullición: 158-163°C
  • Punto de inflamación: 208.8°C
  • índice de refracción: 1.554
  • PSA: 85.04000
  • Logp: 3.17920
  • Disolución: Not determined

4-(Methylsulfonyl)benzenesulfonyl chloride Información de Seguridad

  • Símbolo: GHS05
  • Palabra de señal:Danger
  • Instrucciones de peligro: H314
  • Declaración de advertencia: P280-P305+P351+P338-P310
  • Número de transporte de mercancías peligrosas:UN 3261 8/PG 2
  • Wgk Alemania:3
  • Código de categoría de peligro: 34
  • Instrucciones de Seguridad: S22-S26-S36/37/39-S45-S24/25
  • Señalización de mercancías peligrosas: C
  • Nivel de peligro:8
  • Términos de riesgo:R34
  • Grupo de embalaje:III
  • Período de Seguridad:8
  • Categoría de embalaje:III

4-(Methylsulfonyl)benzenesulfonyl chloride Datos Aduaneros

  • Código HS:2904909090
  • Datos Aduaneros:

    China Customs Code:

    2904909090

    Overview:

    2904909090 Sulfonation of other hydrocarbons\nitrification\Nitrosative derivative(Whether halogenated or not). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2904909090 sulphonated, nitrated or nitrosated derivatives of hydrocarbons, whether or not halogenated VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

4-(Methylsulfonyl)benzenesulfonyl chloride PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-27864-10g
4-methanesulfonylbenzene-1-sulfonyl chloride
82964-91-8 95%
10g
$223.0 2023-09-09
TRC
M339910-100mg
4-(Methylsulfonyl)benzenesulfonyl Chloride
82964-91-8
100mg
$ 65.00 2022-06-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBES0024-5G
4-(Methylsulfonyl)benzenesulfonyl chloride
82964-91-8 95%
5g
¥ 613.00 2023-04-13
abcr
AB176465-25 g
4-(Methylsulfonyl)benzenesulfonyl chloride; 95%
82964-91-8
25 g
€641.00 2023-07-20
Enamine
EN300-27864-0.05g
4-methanesulfonylbenzene-1-sulfonyl chloride
82964-91-8 95.0%
0.05g
$19.0 2025-02-20
Fluorochem
023359-5g
4-(Methylsulfonyl)benzenesulfonyl chloride
82964-91-8 95%
5g
£92.00 2022-02-28
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
557315-5G
4-(Methylsulfonyl)benzenesulfonyl chloride
82964-91-8 97%
5G
¥1907.75 2022-02-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBES0024-5 G
4-(Methylsulfonyl)benzenesulfonyl chloride
82964-91-8 95%
5g
¥ 613.00 2021-05-07
Fluorochem
023359-10g
4-(Methylsulfonyl)benzenesulfonyl chloride
82964-91-8 95%
10g
£160.00 2022-02-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBES0024-10 G
4-(Methylsulfonyl)benzenesulfonyl chloride
82964-91-8 95%
10g
¥ 1,148.00 2021-05-07

4-(Methylsulfonyl)benzenesulfonyl chloride Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate ,  Sodium sulfite Solvents: Water
2.1 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Potassium hydroxide Solvents: Ethanol
4.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetic acid ,  Water
4.2 Reagents: Sulfur dioxide ,  Cupric chloride Solvents: Acetic acid
Referencia
Structure-activity relationships in platelet-activating factor (PAF). 11-From PAF-antagonism to phospholipase A2 inhibition: syntheses and structure-activity relationships in 1-arylsulfamido-2-alkylpiperazines
Binisti, Carine; et al, European Journal of Medicinal Chemistry, 2001, 36(10), 809-828

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Chlorosulfonic acid Solvents: Chloroform
Referencia
Synthesis of some potential hypoglycemic agents
Blank, Benjamin; et al, Journal of Organic Chemistry, 1961, 26, 1551-3

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Ethanol
2.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetic acid ,  Water
2.2 Reagents: Sulfur dioxide ,  Cupric chloride Solvents: Acetic acid
Referencia
Structure-activity relationships in platelet-activating factor (PAF). 11-From PAF-antagonism to phospholipase A2 inhibition: syntheses and structure-activity relationships in 1-arylsulfamido-2-alkylpiperazines
Binisti, Carine; et al, European Journal of Medicinal Chemistry, 2001, 36(10), 809-828

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetic acid ,  Water
1.2 Reagents: Sulfur dioxide ,  Cupric chloride Solvents: Acetic acid
Referencia
Structure-activity relationships in platelet-activating factor (PAF). 11-From PAF-antagonism to phospholipase A2 inhibition: syntheses and structure-activity relationships in 1-arylsulfamido-2-alkylpiperazines
Binisti, Carine; et al, European Journal of Medicinal Chemistry, 2001, 36(10), 809-828

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Hexamethylphosphoramide
2.1 Reagents: Chlorine Solvents: Acetic acid
Referencia
Sulfonyl esters. 7. The second and third sequences in the trithioorthoformate reaction
Ginige, Kashyapa Ananda; et al, Canadian Journal of Chemistry, 1996, 74(9), 1638-1648

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Potassium hydroxide Solvents: Ethanol
3.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Acetic acid ,  Water
3.2 Reagents: Sulfur dioxide ,  Cupric chloride Solvents: Acetic acid
Referencia
Structure-activity relationships in platelet-activating factor (PAF). 11-From PAF-antagonism to phospholipase A2 inhibition: syntheses and structure-activity relationships in 1-arylsulfamido-2-alkylpiperazines
Binisti, Carine; et al, European Journal of Medicinal Chemistry, 2001, 36(10), 809-828

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sulfur dioxide ,  Sodium nitrite ,  Hydrochloric acid Solvents: Acetic acid ,  Water
Referencia
Fission of activated carbon-nitrogen and carbon-sulfur bonds. XI. Polarographic reduction of substituted benzenesulfonamides
Manousek, Osvald; et al, Collection of Czechoslovak Chemical Communications, 1968, 33(12), 4000-7

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Chlorine Solvents: Acetic acid
Referencia
Sulfonyl esters. 7. The second and third sequences in the trithioorthoformate reaction
Ginige, Kashyapa Ananda; et al, Canadian Journal of Chemistry, 1996, 74(9), 1638-1648

4-(Methylsulfonyl)benzenesulfonyl chloride Raw materials

4-(Methylsulfonyl)benzenesulfonyl chloride Preparation Products

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:82964-91-8)4-(Methylsulfonyl)benzenesulfonyl chloride
A840479
Pureza:99%
Cantidad:25g
Precio ($):479.0